2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, an azepane ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole compound.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule. This is typically achieved through a thioether formation reaction, where a thiol group reacts with an electrophilic carbon center.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azepane ring and the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its ability to modulate specific biological pathways.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The azepane ring may contribute to the compound’s binding affinity and specificity, while the trifluoromethyl group can enhance its metabolic stability and bioavailability. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone
- 2-Azepan-1-yl-2-[2-(trifluoromethyl)phenyl]ethanamine
- 1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-2-(4-hydroxy-phenyl)-3-methyl-1H-indol-5-ol
Uniqueness
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of an indole ring, an azepane ring, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and the presence of multiple functional groups allow for diverse chemical reactivity and potential interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O2S/c26-25(27,28)18-8-7-9-19(14-18)29-23(32)17-34-22-15-31(21-11-4-3-10-20(21)22)16-24(33)30-12-5-1-2-6-13-30/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFVHPWXANVTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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